REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1.[B:22](OC)([O:25]C)[O:23]C.Cl>C1COCC1>[F:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][C:15]=1[B:22]([OH:25])[OH:23]
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Name
|
|
Quantity
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26.3 mL
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Type
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reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
7.71 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.06 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8.41 mL
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Type
|
reactant
|
Smiles
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B(OC)(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
The reaction was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at such a rate to maintain an internal temperature of −78° C
|
Type
|
ADDITION
|
Details
|
was added dropwise at such a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature of −78° C
|
Type
|
TEMPERATURE
|
Details
|
gradually warmed to room temperature over 16 h
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 4 h
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Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed three times with 100 mL 2N NaOH
|
Type
|
EXTRACTION
|
Details
|
The white solid which forms was extracted by three washes of 100 mL Ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C#N)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |